molecular formula C11H13BrN2O3 B8157692 2-Bromo-N-isobutyl-4-nitrobenzamide

2-Bromo-N-isobutyl-4-nitrobenzamide

Cat. No.: B8157692
M. Wt: 301.14 g/mol
InChI Key: NSUBGGOHDXNVNF-UHFFFAOYSA-N
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Description

2-Bromo-N-isobutyl-4-nitrobenzamide is a substituted benzamide derivative featuring a bromine atom at the 2-position, a nitro group at the 4-position, and an isobutylamide substituent. This compound is synthesized via nucleophilic substitution reactions, as demonstrated in , where 2-bromo-4-nitrobenzoic acid derivatives react with isobutylamine under catalytic conditions (CuI, K₂CO₃, and ethane-1,2-diamine) at elevated temperatures .

Properties

IUPAC Name

2-bromo-N-(2-methylpropyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c1-7(2)6-13-11(15)9-4-3-8(14(16)17)5-10(9)12/h3-5,7H,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUBGGOHDXNVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-isobutyl-4-nitrobenzamide typically involves the bromination of a suitable benzamide precursor followed by nitration and subsequent alkylation. One common method includes:

    Bromination: Starting with benzamide, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom at the ortho position.

    Nitration: The brominated benzamide is then subjected to nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group at the para position.

    Alkylation: Finally, the nitrated and brominated benzamide undergoes alkylation with isobutyl bromide (C4H9Br) in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-isobutyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using chemical reductants such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the isobutyl group, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), tin(II) chloride (SnCl2), hydrochloric acid (HCl).

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), sulfuric acid (H2SO4).

Major Products

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Reduction: Formation of 2-Bromo-N-isobutyl-4-aminobenzamide.

    Oxidation: Formation of oxidized derivatives, potentially including carboxylic acids or ketones.

Scientific Research Applications

2-Bromo-N-isobutyl-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-isobutyl-4-nitrobenzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, while the bromine atom and isobutyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Spectral Comparisons

Key analogs of 2-Bromo-N-isobutyl-4-nitrobenzamide include derivatives with variations in substituents or aromatic systems. Below is a detailed comparison:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol)* ¹H NMR (δ ppm, key signals) ¹³C NMR (δ ppm, key signals) Structural Features Reference
This compound Br, N-isobutyl 300.14 8.34 (d, J=2.0 Hz, H-3); 1.09 (d, J=6.6 Hz, isobutyl CH₃) 163.5 (C=O); 148.3 (C-NO₂); 122.1 (C-Br) Electron-withdrawing Br/NO₂ enhances electrophilicity
2-Bromo-N-(4-fluorobenzyl)-4-nitrobenzamide (25b) Br, 4-fluorobenzyl 363.18 8.35 (d, J=2.0 Hz, H-3); 4.75 (s, benzyl CH₂) 163.4 (C=O); 148.2 (C-NO₂); 115.8 (C-F) Fluorine introduces polarity; benzyl group increases steric bulk
N-Isobutyl-2-methoxy-4-nitrobenzamide (26a) OCH₃, N-isobutyl 266.27 8.17 (d, J=2.0 Hz, H-3); 3.95 (s, OCH₃) 164.0 (C=O); 148.5 (C-NO₂); 56.1 (OCH₃) Methoxy group (electron-donating) reduces electrophilicity vs. Br
4-Bromo-N-(2-nitrophenyl)benzamide Br, 2-nitrophenyl 335.12 8.52 (d, J=8.4 Hz, H-6); 8.21 (d, J=2.0 Hz, H-3) 165.1 (C=O); 148.8 (C-NO₂); 123.0 (C-Br) Nitro group on phenyl ring alters conjugation
5-Bromo-N-isobutyl-2-furamide Br, N-isobutyl (furan core) 260.09 7.45 (d, J=3.2 Hz, H-3); 1.08 (d, J=6.6 Hz, isobutyl CH₃) 158.2 (C=O); 112.4 (C-Br); 105.3 (furan C) Furan ring reduces aromatic stability vs. benzene

*Molecular weights calculated from IUPAC names or inferred from synthesis stoichiometry.

Key Findings from Comparative Studies

  • Electronic Effects : Bromine and nitro groups in this compound create a strong electron-deficient aromatic ring, enhancing reactivity in substitution reactions (e.g., methoxy substitution in 26a ). Methoxy analogs (26a) exhibit reduced electrophilicity, impacting their suitability as intermediates in drug synthesis .
  • Steric and Solubility Factors : The isobutyl group in the target compound improves lipid solubility compared to bulkier analogs like 25b (4-fluorobenzyl), which may affect pharmacokinetic properties .
  • Crystallographic Differences : Compounds like 4-Bromo-N-(2-nitrophenyl)benzamide exhibit asymmetric unit packing (two molecules per unit) due to nitro group positioning, unlike the target compound’s uncharacterized crystal structure .
  • Reactivity in Synthesis : The bromine atom in this compound facilitates Ullmann-type coupling reactions, whereas furan-based analogs (e.g., 5-bromo-N-isobutyl-2-furamide) require milder conditions due to furan’s lower stability .

Data Tables

Table 1: Spectral Data Comparison (¹H NMR)

Compound Aromatic Proton (δ ppm) Alkyl/Substituent Proton (δ ppm) Coupling Constant (J)
This compound 8.34 (H-3) 1.09 (isobutyl CH₃) 2.0 Hz (H-3/H-5)
25b 8.35 (H-3) 4.75 (benzyl CH₂) 2.0 Hz (H-3/H-5)
26a 8.17 (H-3) 3.95 (OCH₃) 2.0 Hz (H-3/H-5)

Table 2: Substituent Impact on Reactivity

Substituent Electronic Effect Example Compound Key Reaction Outcome
Bromine (Br) Electron-withdrawing This compound Facilitates nucleophilic substitution
Methoxy (OCH₃) Electron-donating 26a Reduces electrophilicity; stabilizes ring
4-Fluorobenzyl Polar-inductive 25b Enhances solubility; increases steric hindrance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-isobutyl-4-nitrobenzamide
Reactant of Route 2
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2-Bromo-N-isobutyl-4-nitrobenzamide

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